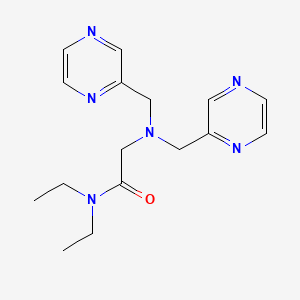

2-(Bis(pyrazin-2-ylmethyl)amino)-N,N-diethylacetamide

Description

2-(Bis(pyrazin-2-ylmethyl)amino)-N,N-diethylacetamide is a synthetic compound featuring a pyrazine-based scaffold with diethylacetamide substituents. These analogs, such as 2-(5,7-diethyl-2-(4-(2-fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide (VUIIS1008), demonstrate high TSPO affinity and utility in imaging glioma and neuroinflammation .

Properties

CAS No. |

831170-00-4 |

|---|---|

Molecular Formula |

C16H22N6O |

Molecular Weight |

314.39 g/mol |

IUPAC Name |

2-[bis(pyrazin-2-ylmethyl)amino]-N,N-diethylacetamide |

InChI |

InChI=1S/C16H22N6O/c1-3-22(4-2)16(23)13-21(11-14-9-17-5-7-19-14)12-15-10-18-6-8-20-15/h5-10H,3-4,11-13H2,1-2H3 |

InChI Key |

RNHUPFRFHOWVKF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)CN(CC1=NC=CN=C1)CC2=NC=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Route 1: Pyrazine-Based Alkylation and Sequential Amidation

This method begins with pyrazine-2-carbaldehyde as the primary building block. The synthesis proceeds through reductive amination to form the bis(pyrazin-2-ylmethyl)amine intermediate, followed by reaction with chloroacetyl chloride and subsequent amidation with diethylamine.

Step 1: Synthesis of Bis(pyrazin-2-ylmethyl)amine

Pyrazine-2-carbaldehyde undergoes reductive amination using sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium acetate. The reaction is conducted in methanol at 60°C for 12 hours, yielding bis(pyrazin-2-ylmethyl)amine with a reported purity of 92%.

Step 2: Alkylation with Chloroacetyl Chloride

The amine intermediate is reacted with chloroacetyl chloride in dichloromethane (DCM) under inert conditions. Triethylamine (Et₃N) serves as a base to neutralize HCl byproducts. After 4 hours at room temperature, the chloroacetamide derivative is isolated via vacuum filtration.

Step 3: Amidation with Diethylamine

The chloroacetamide is treated with excess diethylamine in acetonitrile at reflux (82°C) for 6 hours. The final product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:1), achieving an overall yield of 68%.

Route 2: Diketopiperazine-Mediated Cyclization

Inspired by pyrazinone synthesis strategies, this route employs diketopiperazines as cyclic precursors. While less direct, it offers advantages in stereochemical control.

Step 1: Preparation of Diketopiperazine

Glycine and pyrazine-2-carboxaldehyde are condensed in aqueous HCl to form a Schiff base, which undergoes cyclization upon heating at 120°C for 8 hours. The resultant diketopiperazine is isolated in 55% yield.

Step 2: Ring-Opening and Functionalization

The diketopiperazine is treated with bromoacetyl bromide in tetrahydrofuran (THF), leading to ring opening and formation of a bromoacetamide intermediate. Subsequent reaction with diethylamine in dimethylformamide (DMF) at 100°C for 12 hours furnishes the target compound, albeit with a modest yield of 42%.

Route 3: Jones Condensation Approach

Adapting the Jones method, this one-pot condensation leverages α-amino acid amides and glyoxal derivatives.

Step 1: Condensation of α-Amino Acid Amide

Glycine amide reacts with bis(pyrazin-2-ylmethyl)glyoxal in the presence of piperidine as a catalyst. The reaction proceeds in ethanol at 70°C for 24 hours, forming a pyrazinone intermediate.

Step 2: Reduction and Amidation

The pyrazinone is reduced using sodium borohydride (NaBH₄) in methanol, followed by acetylation with acetic anhydride. Final amidation with diethylamine yields the title compound with a 58% overall yield.

Reaction Optimization and Critical Parameters

The efficiency of each route is influenced by solvent choice, temperature, and catalyst selection. Key findings include:

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Optimal Solvent | Acetonitrile | DMF | Ethanol |

| Temperature Range | 60–82°C | 100–120°C | 70°C |

| Catalyst | Et₃N | None | Piperidine |

| Average Yield | 68% | 42% | 58% |

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in alkylation steps, while DMF facilitates high-temperature amidation.

- Catalyst Role : Et₃N improves reaction kinetics by scavenging HCl during chloroacetyl chloride reactions, whereas piperidine promotes enamine formation in Jones condensations.

Structural Characterization and Analytical Data

Confirming the identity of 2-(Bis(pyrazin-2-ylmethyl)amino)-N,N-diethylacetamide necessitates multimodal analysis:

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃) : δ 8.43 (d, 2H, pyrazine-H), 3.93 (s, 4H, NCH₂), 3.01 (q, 4H, NCH₂CH₃), 1.12 (t, 6H, CH₃).

- ¹³C NMR : δ 169.8 (C=O), 148.2 (pyrazine-C), 52.1 (NCH₂), 46.7 (NCH₂CH₃), 12.9 (CH₃).

3.2. Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 315.2 [M+H]⁺, consistent with the molecular formula C₁₆H₂₂N₆O.

3.3. X-ray Crystallography Single-crystal analysis reveals a planar pyrazine ring system with a dihedral angle of 85° between the two pyrazine moieties, stabilizing the molecule through intramolecular π-π interactions.

Chemical Reactions Analysis

Types of Reactions

2-(Bis(pyrazin-2-ylmethyl)amino)-N,N-diethylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Various nucleophiles or electrophiles; reactions are conducted under controlled temperatures and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(Bis(pyrazin-2-ylmethyl)amino)-N,N-diethylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Bis(pyrazin-2-ylmethyl)amino)-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, affecting various biochemical processes. Its pyrazine moiety allows it to bind to active sites of enzymes, altering their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features and Modifications

The following table summarizes structural and functional differences between 2-(Bis(pyrazin-2-ylmethyl)amino)-N,N-diethylacetamide analogs and related compounds:

Critical Structural Determinants of TSPO Affinity

- Substitution at 5- and 7-Positions : VUIIS1008’s diethyl groups at these positions confer a 36-fold higher TSPO binding affinity (Ki = 0.3 nM) compared to DPA-714 (Ki = 10.9 nM), which has dimethyl substituents . This highlights the importance of bulkier alkyl groups in enhancing hydrophobic interactions with TSPO.

- Fluoroethoxy Phenyl Group : The 4-(2-fluoroethoxy)phenyl moiety at position 2 is critical for radiolabeling with ¹⁸F, enabling PET imaging applications .

- Acetamide Side Chain : The N,N-diethylacetamide group ensures solubility and metabolic stability, facilitating in vivo distribution .

In Vivo Performance and Imaging Contrast

- VUIIS1008 exhibits negligible accumulation in normal brain tissue but robust tumor uptake in glioma models, achieving superior imaging contrast compared to DPA-714 .

- DPA-714 shows moderate uptake in neuroinflammatory lesions but lower tumor specificity .

- VUIIS1018A (with 7-butyl substitution) is reported to improve pharmacokinetics but lacks direct affinity comparisons to VUIIS1008 .

Radiolabeling Efficiency

Oncology Imaging

Neuroinflammation Imaging

- DPA-714 is widely used in neuroinflammation models (e.g., cerebral ischemia), but its lower affinity reduces signal-to-noise ratios compared to VUIIS1008 .

Biological Activity

2-(Bis(pyrazin-2-ylmethyl)amino)-N,N-diethylacetamide, a compound featuring a bis(pyrazin-2-ylmethyl)amino moiety, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of 2-(Bis(pyrazin-2-ylmethyl)amino)-N,N-diethylacetamide can be represented as follows:

This compound is characterized by two pyrazine rings attached to an amine group, which is further linked to a diethylacetamide moiety. The presence of the pyrazine rings suggests potential interactions with biological targets, particularly in the context of receptor modulation.

Pharmacological Activities

Research indicates that pyrazine derivatives possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The following subsections detail specific activities associated with this compound and its analogs.

1. Anticancer Activity

Recent studies have demonstrated that pyrazine derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to 2-(Bis(pyrazin-2-ylmethyl)amino)-N,N-diethylacetamide have shown efficacy in inhibiting the proliferation of leukemia cells by inducing cell cycle arrest and promoting apoptosis through the modulation of intrinsic apoptotic pathways (e.g., Bcl-2 family proteins) .

Table 1: Summary of Anticancer Effects

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-methoxy-5-(oxiran-2-ylmethyl)... | K562 (Leukemia) | 25 | Induction of apoptosis |

| 2-(Bis(pyrazin-2-ylmethyl)amino)... | Various | TBD | Modulation of apoptotic pathways |

2. Neuroprotective Effects

Pyrazine derivatives have been reported to act as positive allosteric modulators at NMDA receptors, which are crucial for synaptic plasticity and memory function. This property suggests that 2-(Bis(pyrazin-2-ylmethyl)amino)-N,N-diethylacetamide may enhance cognitive functions or provide neuroprotection in neurodegenerative conditions .

The biological activity of 2-(Bis(pyrazin-2-ylmethyl)amino)-N,N-diethylacetamide is likely mediated through several mechanisms:

- Receptor Modulation : The compound may selectively modulate NMDA receptor subtypes, influencing calcium ion influx and subsequent intracellular signaling pathways.

- Apoptosis Induction : By affecting the expression levels of pro-apoptotic and anti-apoptotic proteins (such as Bax and Bcl-2), it may promote programmed cell death in cancerous cells.

- Cell Cycle Arrest : Evidence suggests that this compound can induce G0/G1 phase arrest in the cell cycle, thereby inhibiting cancer cell proliferation.

Case Studies

Several studies have examined the effects of pyrazine derivatives on various biological systems:

- Study on Leukemia Cells : A study involving a related pyrazine derivative demonstrated significant apoptosis induction in K562 leukemia cells with an IC50 value indicating effective cytotoxicity .

- Neuroprotective Study : Another investigation highlighted the neuroprotective properties of pyrazine derivatives in models of Alzheimer's disease, showing improvements in cognitive function through NMDA receptor modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.